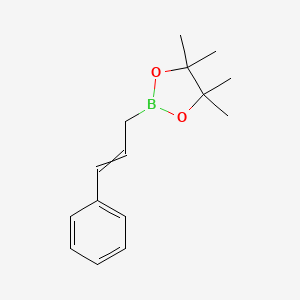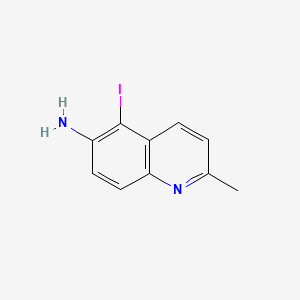
5-Iodo-2-methyl-6-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2-methyl-6-quinolinamine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of iodine and methyl groups in the quinoline structure enhances its chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methyl-6-quinolinamine typically involves the iodination of 2-methyl-6-quinolinamine. One common method is the Sandmeyer reaction, where the amino group of 2-methyl-6-quinolinamine is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as ionic liquids and clay . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-2-methyl-6-quinolinamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The quinoline ring can be reduced to tetrahydroquinoline using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Potassium iodide, copper(I) iodide, and nucleophiles like amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Major Products Formed
Substitution: 5-Amino-2-methyl-6-quinolinamine, 5-Thio-2-methyl-6-quinolinamine.
Oxidation: 5-Iodo-2-methylquinoline-6-carboxylic acid.
Reduction: 5-Iodo-2-methyl-1,2,3,4-tetrahydroquinoline.
Wissenschaftliche Forschungsanwendungen
5-Iodo-2-methyl-6-quinolinamine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antimalarial, antimicrobial, and anticancer agents.
Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Chemistry: It is employed in the production of dyes, pigments, and pH indicators.
Wirkmechanismus
The mechanism of action of 5-Iodo-2-methyl-6-quinolinamine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The iodine atom enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit DNA synthesis by interacting with DNA gyrase and topoisomerase enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-6-quinolinamine: Lacks the iodine atom, resulting in lower reactivity and biological activity.
5-Bromo-2-methyl-6-quinolinamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.
Uniqueness
5-Iodo-2-methyl-6-quinolinamine is unique due to the presence of the iodine atom, which significantly enhances its chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound in medicinal chemistry and synthetic organic chemistry.
Eigenschaften
Molekularformel |
C10H9IN2 |
|---|---|
Molekulargewicht |
284.10 g/mol |
IUPAC-Name |
5-iodo-2-methylquinolin-6-amine |
InChI |
InChI=1S/C10H9IN2/c1-6-2-3-7-9(13-6)5-4-8(12)10(7)11/h2-5H,12H2,1H3 |
InChI-Schlüssel |
GJYIRAUJMBNCNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


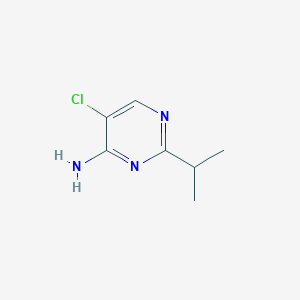
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)

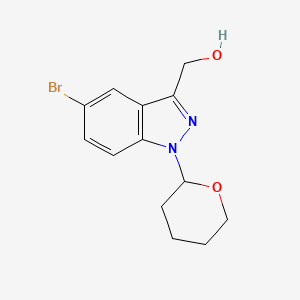
![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)

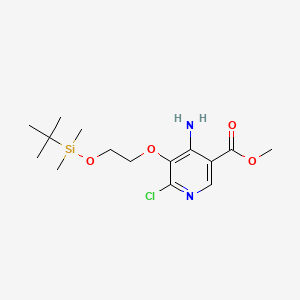

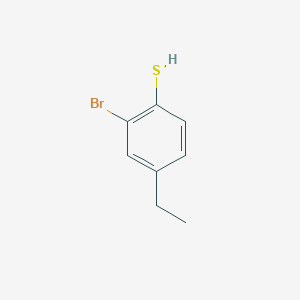

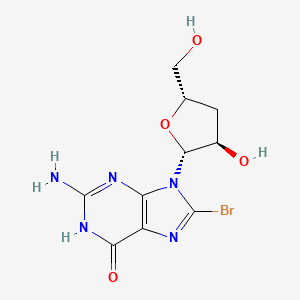
![tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13921608.png)
![Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13921615.png)
